molecular formula C19H16Cl2N2O B5050867 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide

3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide

Cat. No. B5050867
M. Wt: 359.2 g/mol
InChI Key: ZMWONUMYDKBTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide, also known as DNBA, is a synthetic compound that has been used in scientific research for many years. DNBA is a potent competitive inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system.

Mechanism of Action

3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide acts as a competitive inhibitor of AChE by binding to the active site of the enzyme and preventing the hydrolysis of ACh. This leads to an accumulation of ACh in the synaptic cleft and subsequent cholinergic effects. 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide has been shown to have a high affinity for AChE, with a Ki value of 0.3 nM, making it a potent inhibitor of the enzyme.
Biochemical and Physiological Effects:
3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide has been shown to have a range of biochemical and physiological effects, including increased levels of ACh in the synaptic cleft, enhanced cholinergic neurotransmission, and improved cognitive function and memory in animal models. It has also been shown to have muscle relaxant effects, which may be useful in the treatment of neuromuscular disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide in lab experiments is its high potency as an AChE inhibitor, which allows for precise control over the levels of ACh in the synaptic cleft. However, one limitation is its potential toxicity, as prolonged exposure to 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide can lead to irreversible inhibition of AChE and subsequent cholinergic toxicity.

Future Directions

There are many potential future directions for research involving 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide, including its use in the development of new treatments for neuromuscular disorders, as well as its potential as a tool for studying the role of AChE in the nervous system. Further research is also needed to investigate the potential toxicity of 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide and to develop safer and more effective AChE inhibitors for use in scientific research and clinical practice.

Synthesis Methods

The synthesis of 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(dimethylamino)-1-naphthylamine in the presence of a base such as triethylamine or pyridine. The resulting product is purified through recrystallization from a suitable solvent such as ethanol or ethyl acetate. The purity of 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide can be verified by using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide has been widely used in scientific research as a tool to study the role of AChE in the nervous system. AChE is an important enzyme that regulates the levels of ACh in the synaptic cleft, and its inhibition can lead to an increase in ACh levels and subsequent cholinergic effects. 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide has been used to study the effects of AChE inhibition on cognitive function, memory, and learning in animal models. It has also been used to investigate the role of AChE in neuromuscular transmission and muscle contraction.

properties

IUPAC Name

3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O/c1-23(2)18-10-9-17(13-5-3-4-6-14(13)18)22-19(24)12-7-8-15(20)16(21)11-12/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWONUMYDKBTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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